

The Enigmatic Origins of a Bioactive Scaffold: A Technical Guide to 7-Hydroxycarbostryl

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Compound of Interest

Compound Name: 7-Hydroxycarbostryl

Cat. No.: B194394

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycarbostryl, also known as 7-hydroxy-2(1H)-quinolinone, is a heterocyclic organic compound that has garnered significant interest in the scientific community. Its quinolone core structure is a recurring motif in a multitude of natural products and synthetic molecules exhibiting a wide array of biological activities. While the initial discovery of **7-Hydroxycarbostryl** as a distinct natural product remains elusive in readily available scientific literature, the study of its derivatives and its synthetic accessibility has provided valuable insights for medicinal chemistry and drug development. This technical guide provides a comprehensive overview of **7-Hydroxycarbostryl**, focusing on its physicochemical properties, the natural occurrence of closely related compounds, established synthetic protocols, and known biological activities.

Physicochemical Properties of 7-Hydroxycarbostryl

A clear understanding of the fundamental physicochemical properties of **7-Hydroxycarbostryl** is essential for its study and application in research and development. The key quantitative data for this compound are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₇ NO ₂	ChemScene
Molecular Weight	161.16 g/mol	ChemScene
CAS Number	70500-72-0	ChemScene
Appearance	Off-White Solid	Echemi
Synonyms	7-Hydroxy-2(1H)-quinolinone, 2,7-Dihydroxyquinoline	ChemScene

Natural Occurrence of Related Carbostyryl Derivatives

While the direct isolation of **7-Hydroxycarbostyryl** from a natural source is not prominently documented, the quinolin-2(1H)-one scaffold is present in numerous natural compounds. A notable example is 7-hydroxy-6-methoxyquinolin-2(1H)-one, which has been isolated from the bark of *Spondias pinnata*.^{[1][2]} The presence of this closely related analog in the plant kingdom suggests the potential for the existence of **7-Hydroxycarbostyryl** itself in nature, possibly as a biosynthetic precursor or metabolite.

The general class of quinolones has been identified from various natural sources, including plants, animals, and microorganisms.^[3] For instance, several 2-alkyl-4(1H)-quinolones are produced by the bacterium *Pseudomonas aeruginosa* and play a role in quorum sensing.^[3]

Experimental Protocols: Synthesis of 7-Hydroxycarbostyryl

The lack of a readily available natural source for **7-Hydroxycarbostyryl** has necessitated the development of efficient synthetic routes. One common and effective method involves the oxidation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Synthesis via Oxidation of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone

This protocol utilizes 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as an oxidizing agent.

Materials:

- 7-hydroxy-3,4-dihydro-2(1H)-quinolinone
- 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)
- Tetrahydrofuran (THF)
- Methanol
- Sodium thiosulfate solution (1 mol/L)

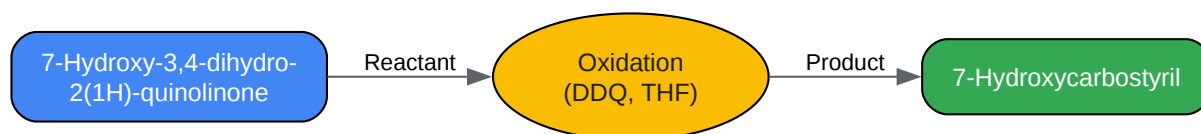
Procedure:

- To a solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1 equivalent) in tetrahydrofuran (THF), add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.07 equivalents) portion-wise at room temperature under a nitrogen atmosphere.
- Stir the reaction mixture for 10-15 minutes.
- Raise the temperature of the reaction mixture to 25-30°C and continue stirring for approximately 11 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, filter the solid product, wash it with THF, and dry it under suction.
- Add methanol to the obtained solid and heat the mixture to 50-55°C, stirring for 1 hour.
- Cool the mixture to 25-30°C and stir for an additional hour.
- Filter the solid, wash with methanol, and dry to yield 7-hydroxy-2(1H)-quinolinone as an off-white powder.^[4]

Yield: Approximately 89% Purity: Approximately 99.7% (as determined by HPLC)

Logical Workflow for Synthesis

The synthesis of **7-Hydroxycarbostryl** from its dihydro precursor can be visualized as a straightforward oxidation process.



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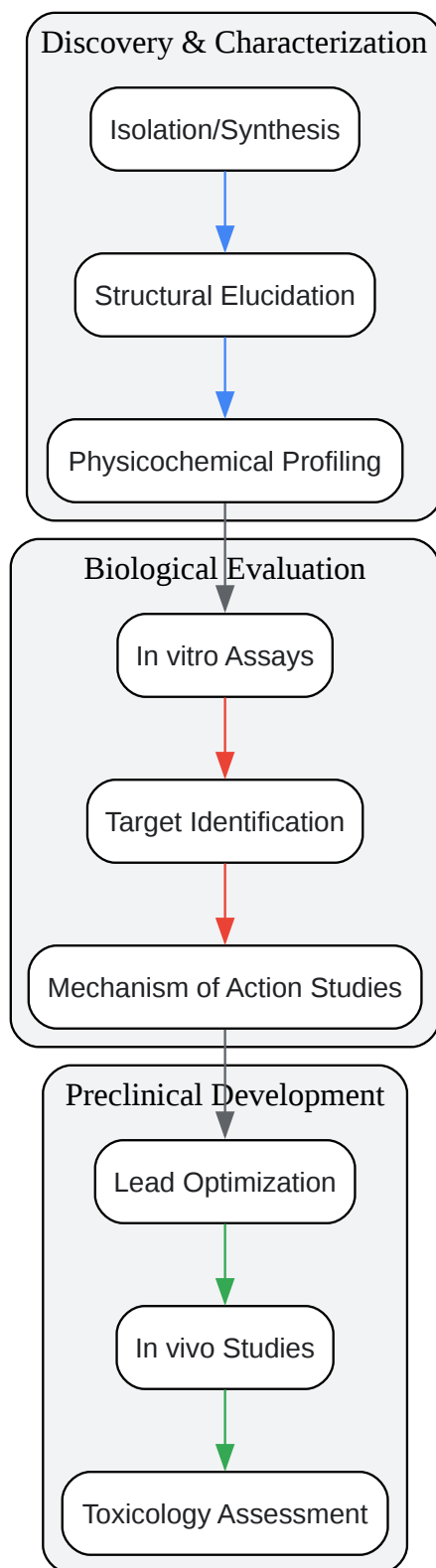
Caption: Synthetic pathway for **7-Hydroxycarbostryl**.

Known Biological Activities and Potential Applications

Derivatives of the quinolin-2(1H)-one scaffold have demonstrated a remarkable range of biological activities, suggesting the potential of **7-Hydroxycarbostryl** as a valuable pharmacophore.

Potential Signaling Pathways

While specific signaling pathways directly modulated by **7-Hydroxycarbostryl** are not extensively characterized, its structural similarity to other bioactive quinolones suggests potential interactions with various cellular targets. For instance, some quinoline derivatives are known to bind to epidermal growth factor (EGF) receptors. The general workflow for investigating the biological activity of a novel compound like **7-Hydroxycarbostryl** is outlined below.



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Caption: General workflow for natural product drug discovery.

Conclusion

7-Hydroxycarbostyryl represents a molecule of significant interest at the interface of natural product chemistry and drug discovery. While its definitive origin as a natural product awaits clarification, its chemical tractability and the established biological relevance of the quinolone scaffold underscore its importance. The synthetic protocols outlined in this guide provide a reliable means for obtaining this compound for further investigation. Future research aimed at elucidating its biological targets and mechanisms of action will be crucial in unlocking its full therapeutic potential. The exploration of its potential natural sources also remains a compelling avenue for future discovery.

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